1-(5-Propylthiophen-2-yl)ethanone
Description
1-(5-Propylthiophen-2-yl)ethanone is a sulfur-containing aromatic ketone characterized by a thiophene ring substituted with a propyl group at the 5-position and an acetyl group at the 2-position. The propyl substituent imparts distinct electronic and steric properties, influencing its solubility, reactivity, and interactions with biological targets.
Properties
CAS No. |
832737-24-3 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H12OS/c1-3-4-8-5-6-9(11-8)7(2)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
PLKIJSVHAPBUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Propylthiophen-2-yl)ethanone typically involves the acylation of 5-propylthiophene. One common method is the Friedel-Crafts acylation, where 5-propylthiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-(5-Propylthiophen-2-yl)ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
1-(5-Propylthiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Propylthiophen-2-yl)ethanone is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The sulfur atom in the thiophene ring can participate in various chemical interactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
Alkyl-Substituted Thiophenylethanones
- 1-(5-Ethylthiophen-2-yl)ethanone Structural Difference: Ethyl group (C2H5) instead of propyl (C3H7) at the 5-position. Impact: The shorter alkyl chain reduces steric hindrance and lipophilicity compared to the propyl analog. This may result in higher crystallinity (and thus a higher melting point) and altered solubility in polar solvents . Reactivity: Ethyl-substituted derivatives are less prone to steric effects in nucleophilic reactions at the acetyl group.
- 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone Structural Difference: Butyl group (C4H9) and chlorine atom at the 4-position. The chlorine atom introduces electron-withdrawing effects, polarizing the thiophene ring and altering reaction kinetics (e.g., slower electrophilic substitution) . Molecular Formula: C10H13ClOS vs. C9H12OS for the propyl analog.
Halogen-Substituted Analogs
- 1-[5-(2-Chlorophenyl)thiophen-2-yl]ethanone Structural Difference: Chlorophenyl group replaces propyl. Impact: The electron-withdrawing chlorine atom reduces electron density on the thiophene ring, decreasing reactivity in electrophilic aromatic substitution. The aromatic phenyl group enhances π-π stacking interactions, which may improve binding to hydrophobic protein pockets . Biological Activity: Chlorinated analogs often exhibit enhanced antimicrobial activity due to increased electrophilicity .
Heterocyclic Variations
- 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone Structural Difference: Thiazole ring replaces thiophene. This structural change may also alter metabolic stability .
Functional Group Modifications
Methoxy-Substituted Derivatives
- 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone Structural Difference: Methoxyphenyl group instead of propyl. Impact: The methoxy group (-OCH3) is electron-donating, increasing electron density on the thiophene ring and accelerating electrophilic substitution reactions. This substitution pattern is associated with fluorescence properties in some analogs .
Nitro- and Hydroxy-Substituted Analogs
- 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Structural Difference: Nitro and hydroxy groups on a phenyl ring. Impact: The nitro group (-NO2) is strongly electron-withdrawing, while the hydroxy group (-OH) can participate in hydrogen bonding. Such compounds often serve as intermediates in dye synthesis or enzyme inhibitors .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituent(s) | Molecular Formula | Key Properties |
|---|---|---|---|
| 1-(5-Propylthiophen-2-yl)ethanone | 5-propyl, 2-acetyl | C9H12OS | High lipophilicity, moderate reactivity |
| 1-(5-Ethylthiophen-2-yl)ethanone | 5-ethyl, 2-acetyl | C8H10OS | Lower lipophilicity, higher crystallinity |
| 1-[5-(2-Chlorophenyl)thiophen-2-yl]ethanone | 5-(2-chlorophenyl) | C12H9ClOS | Enhanced electrophilicity, antimicrobial potential |
| 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone | 5-butyl, 4-Cl | C10H13ClOS | High membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
